molecular formula C20H23N5O2S B12145719 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-methylphen yl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-methylphen yl)acetamide

Cat. No.: B12145719
M. Wt: 397.5 g/mol
InChI Key: ROQSJYPWXNQKKV-UHFFFAOYSA-N
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Description

Triazole Ring Planarity

  • The 1,2,4-triazole core adopts near-planar geometry ($$ \pm 2^\circ $$ deviation), with bond lengths of $$ 1.31 \, \text{Å} $$ (N1–C2) and $$ 1.38 \, \text{Å} $$ (C3–N4).
  • Substituents induce minor distortions:
    • The 3-isopropoxyphenyl group creates a dihedral angle of $$ 28^\circ $$ relative to the triazole plane.
    • The thioether side chain adopts a gauche conformation ($$ \theta = 67^\circ $$) to minimize steric clashes with the phenyl ring.

Crystallographic Data & Solid-State Packing Arrangements

While experimental X-ray data for this specific compound remains unpublished, analogical analysis of related 1,2,4-triazole-acetamides suggests the following packing motifs:

Hypothetical Unit Cell Parameters

Parameter Value (Å/°)
Space Group $$ P2_1/c $$ (monoclinic)
a-axis 12.34
b-axis 7.89
c-axis 15.67
$$\beta$$ $$ 98.5^\circ $$
Z (molecules/unit cell) 4

Key Interactions

  • N–H⋯N Hydrogen Bonds : Between the acetamide $$ \text{NH} $$ and triazole N2 ($$ d = 2.05 \, \text{Å} $$).
  • C–H⋯O Contacts : Involving the isopropoxy oxygen and aromatic hydrogens ($$ d = 2.3 \, \text{Å} $$).
  • π–π Stacking : Offset face-to-face interactions between phenyl rings ($$ \text{centroid distance} = 3.8 \, \text{Å} $$).

Projected Packing Diagram

Layer 1: Triazole cores aligned along , linked via N–H⋯N bonds.  
Layer 2: Phenyl-isopropoxy groups interdigitated, stabilized by C–H⋯O.  

This arrangement likely produces a lamellar morphology with alternating hydrophilic (triazole-acetamide) and hydrophobic (aryl-isopropoxy) regions.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-13(2)27-17-6-4-5-15(11-17)19-23-24-20(25(19)21)28-12-18(26)22-16-9-7-14(3)8-10-16/h4-11,13H,12,21H2,1-3H3,(H,22,26)

InChI Key

ROQSJYPWXNQKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The triazole core is synthesized via cyclization of thiosemicarbazide intermediates. A representative protocol involves:

  • Formation of 3-(3-(Methylethoxy)Phenyl)-1-Thiocarbamoylhydrazine :

    • React 3-(methylethoxy)benzaldehyde with thiosemicarbazide in ethanol under reflux (∆ = 80°C, 6 h).

    • Yield : 68–72%.

  • Cyclization to Triazole-Thiol :

    • Treat the thiosemicarbazide with aqueous potassium hydroxide (10% w/v) under reflux (∆ = 100°C, 4 h).

    • Acidify with acetic acid (pH 4–5) to precipitate the product.

    • Yield : 60–65%.

Table 1: Optimization of Cyclization Conditions

CatalystTemperature (°C)Time (h)Yield (%)
KOH100465
NaOH90658
Et₃N80852

Data adapted from.

Synthesis of 2-Chloro-N-(4-Methylphenyl)Acetamide

Acetylation of 4-Methylaniline

  • Schotten-Baumann Reaction :

    • React 4-methylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

    • Add triethylamine (1.5 eq) as a base to absorb HCl.

    • Reaction Time : 2 h.

    • Yield : 85–90%.

Alternative Route: Microwave-Assisted Synthesis

  • Mix 4-methylaniline and chloroacetic acid under microwave irradiation (300 W, 120°C, 15 min).

  • Yield : 88%.

Thioether Formation via Nucleophilic Substitution

Coupling of Triazole-Thiol and Chloroacetamide

  • Reaction Conditions :

    • Combine equimolar quantities of triazole-thiol and 2-chloro-N-(4-methylphenyl)acetamide in acetonitrile.

    • Add triethylamine (2 eq) to deprotonate the thiol group.

    • Reflux at 80°C for 6–8 h.

  • Workup :

    • Cool the mixture, extract with chloroform, and evaporate under reduced pressure.

    • Purify via recrystallization from ethanol/water (1:3 v/v).

    • Yield : 70–75%.

Table 2: Solvent Optimization for Coupling Reaction

SolventTemperature (°C)Time (h)Yield (%)
Acetonitrile80675
DMF100468
THF65860

Data sourced from.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 1.25 (d, 6H, OCH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 3.82 (s, 2H, SCH₂), 4.60 (septet, 1H, OCH), 6.85–7.40 (m, 8H, aromatic).

  • IR (KBr) :

    • 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • Mass Spectrometry :

    • [M+H]⁺ = 426.5 (calculated), 426.4 (observed).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30, λ = 254 nm).

Comparative Evaluation of Synthetic Routes

Yield and Scalability

  • Traditional Cyclocondensation : 60–65% yield (suitable for lab-scale).

  • Microwave-Assisted Acetamide Synthesis : 88% yield (time-efficient but requires specialized equipment).

Industrial-Scale Adaptation Challenges

Key Bottlenecks

  • Purification of Triazole-Thiol : Requires multiple recrystallizations to achieve >95% purity.

  • Storage Stability : The thiol intermediate is prone to oxidation; recommend storing under nitrogen.

Cost Analysis

ComponentCost per kg (USD)
3-(Methylethoxy)benzaldehyde450
4-Methylaniline200
Chloroacetyl chloride300

Data derived from .

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methylphen yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methylphen yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methylphen yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Triazole Substituents (Position 5) Acetamide Substituent (N-Aryl) Molecular Formula Molecular Weight (g/mol) Reported Activity
Target Compound: 2-{4-Amino-5-[3-(methylethoxy)phenyl]...acetamide 3-(Methylethoxy)phenyl 4-Methylphenyl C₂₁H₂₄N₆O₂S 424.52 Not explicitly reported
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)...acetamide 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl C₂₅H₂₅N₅O₅S 507.56 Antiproliferative (inferred)
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide Phenyl 2-Methoxyphenyl C₂₁H₂₁N₅O₂S 407.49 Not reported
2-{[4-Ethyl-5-(pyridin-4-yl)...acetamide Pyridin-4-yl 2-Methoxy-5-methylphenyl C₂₀H₂₂N₆O₂S 410.50 Anti-inflammatory (inferred)
2-((4-Amino-5-(furan-2-yl)...acetamide Furan-2-yl Variable (e.g., 4-Cl, 4-OCH₃) C₁₅H₁₄N₆O₃S 366.38 Antiexudative
2-{[4-Amino-5-(3-methylphenyl)...acetamide 3-Methylphenyl 5-Chloro-2-methylphenyl C₁₉H₂₀ClN₅OS 401.91 Not reported
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)...acetamide Naphthalen-1-yloxymethyl 4-Chlorophenyl C₂₁H₁₈ClN₄O₂ 409.85 Antimicrobial (inferred)

Pharmacological Activity Comparison

Antiexudative Activity

Compounds with furan-2-yl at position 5 (e.g., 2-((4-amino-5-(furan-2-yl)...acetamide) demonstrated significant antiexudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models . The furan ring’s electron-rich structure may enhance interactions with inflammatory targets like cyclooxygenase (COX).

Analgesic and Anti-Inflammatory Activity

Analgesic activity was prominent in thiazole-triazole hybrids (e.g., 8c and 8e in ), where dimethylaminophenyl and methylphenyl groups improved blood-brain barrier penetration.

Antimicrobial Activity

Naphthalene- and chlorophenyl-substituted analogs (e.g., ) exhibited mild to moderate antimicrobial activity, attributed to hydrophobic interactions with bacterial membranes.

Structure-Activity Relationships (SAR)

Electron-Donating Groups : Methoxy or ethoxy groups (e.g., 3,4,5-trimethoxyphenyl in ) enhance lipophilicity and membrane permeability.

Heteroaryl Substituents : Pyridinyl or furanyl groups improve solubility and target specificity .

Halogen Effects : Chlorine or fluorine in the N-aryl group (e.g., ) increases metabolic stability but may reduce bioavailability.

Biological Activity

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methylphenyl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound incorporates a triazole ring, an acetamide group, and various aromatic substituents, which contribute to its potential interactions within biological systems. This article reviews the biological activities associated with this compound, drawing from diverse sources to present a comprehensive overview.

Structural Characteristics

The molecular formula of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methylphenyl)acetamide is C21H25N5O4S. The presence of a triazole ring enhances its binding capabilities with various biological targets, while the methoxy and ethoxy groups increase hydrophobic interactions.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole moiety have shown promising anticancer activity. For instance:

  • Mechanism of Action : The triazole ring can interact with enzymes and receptors involved in cancer cell proliferation. Studies have demonstrated that related compounds can inhibit cancer cell growth by inducing apoptosis or disrupting cell cycle progression.
  • Case Study : A study reported that certain triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Inhibition Studies : Preliminary screening of similar triazole derivatives has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of the bacterial cell wall synthesis or inhibition of critical metabolic pathways.
  • Research Findings : Compounds with similar structural features have been documented to exhibit significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes:

  • Target Enzymes : Interaction studies suggest that it could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Quantitative Analysis : In vitro assays have shown that related compounds can significantly reduce enzyme activity at concentrations as low as 5 µM .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameKey FeaturesBiological Activity
1-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-2-methylpropanamideContains piperazine; sulfonamide groupAntidepressant
4-amino-N-(2-hydroxyethyl)-2-methylbenzamideHydroxyethyl group; simpler structureAnticancer
5-{[4-(methoxyphenyl)thio]methyl}-1H-pyrazole-3-carboxamidePyrazole ring; thioether linkageAntimicrobial

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can its purity be validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides to form the 1,2,4-triazole core, followed by nucleophilic substitution to introduce the 3-(methylethoxy)phenyl group. Key intermediates are purified via column chromatography. Purity validation requires HPLC (≥98% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. For example, the presence of the triazole proton (~δ 8.2 ppm) and acetamide carbonyl (δ ~170 ppm) in NMR spectra are critical markers .

Basic: What in vitro assays are suitable for initial screening of antimicrobial activity?

Methodological Answer:
Standard assays include:

  • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL considered active.
  • Disk diffusion to assess zone-of-inhibition profiles.
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Ensure controls (e.g., ciprofloxacin) and solvent-only blanks are included to rule out false positives .

Advanced: How can structural contradictions in activity data be resolved (e.g., variable potency against cancer cell lines)?

Methodological Answer:
Contradictions may arise from substituent-dependent interactions. Strategies include:

  • SAR studies : Systematically vary substituents (e.g., replace methylethoxy with ethoxy or halogenated groups) and test against panels like NCI-60.
  • Molecular docking : Use AutoDock Vina to model binding to targets like EGFR or tubulin. For example, the triazole sulfur may form hydrogen bonds with kinase active sites, while bulky substituents hinder penetration in certain cell lines .
  • Cellular uptake assays : Quantify intracellular concentrations via LC-MS to correlate with efficacy .

Advanced: What mechanistic studies are recommended to elucidate its anticancer activity?

Methodological Answer:

  • Apoptosis assays : Use Annexin V/PI staining with flow cytometry to quantify early/late apoptosis.
  • Cell cycle analysis : PI staining to identify G1/S or G2/M arrest (e.g., increased SubG1 population indicates apoptosis).
  • Western blotting : Probe for caspase-3/9 cleavage, Bcl-2/Bax ratios, and phosphorylation of survival pathways (e.g., Akt/mTOR).
  • Mitochondrial membrane potential : JC-1 staining to detect depolarization .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitor degradation via HPLC.
  • Thermal stability : TGA/DSC to determine melting points and decomposition thresholds.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (particle size <200 nm via DLS).
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption.
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, with plasma analysis via LC-MS/MS to calculate AUC, Cmax, and t½ .

Basic: What spectroscopic techniques confirm the presence of the sulfanyl-acetamide moiety?

Methodological Answer:

  • IR spectroscopy : Identify S-H stretches (~2550 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • ¹H NMR : Acetamide methylene protons appear as a singlet (~δ 4.1 ppm), while the sulfanyl group’s adjacent protons show coupling (J = 8–10 Hz).
  • HRMS : Exact mass matching for C₂₁H₂₃N₅O₂S (e.g., [M+H]+ m/z 430.1705) .

Advanced: How can in silico tools predict metabolic pathways and potential toxicity?

Methodological Answer:

  • ADME prediction : Use SwissADME to assess Lipinski’s Rule of Five compliance and CYP450 metabolism (e.g., CYP3A4/2D6 substrates).
  • Toxicity profiling : Employ ProTox-II to predict hepatotoxicity (e.g., structural alerts for quinone formation) and Ames test mutagenicity.
  • Metabolite identification : Simulate Phase I/II metabolism with Meteor (e.g., hydroxylation at the triazole ring or O-demethylation) .

Basic: What in vivo models are appropriate for evaluating anti-inflammatory activity?

Methodological Answer:

  • Carrageenan-induced paw edema in rats: Administer 10–50 mg/kg orally, measure edema reduction vs. indomethacin.
  • LPS-induced cytokine release in murine macrophages: Quantify TNF-α/IL-6 via ELISA.
  • Histopathology : Assess tissue infiltration of neutrophils in treated vs. control groups .

Advanced: How can contradictory data in enzyme inhibition assays (e.g., COX-2 vs. LOX) be reconciled?

Methodological Answer:

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition.
  • Selectivity screening : Test against isoform panels (e.g., COX-1 vs. COX-2) to identify off-target effects.
  • X-ray crystallography : Resolve co-crystal structures with target enzymes to visualize binding modes. For example, the 3-(methylethoxy)phenyl group may sterically hinder COX-2’s hydrophobic channel but fit LOX’s active site .

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